![molecular formula C24H22N4O5S B2681962 Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-49-4](/img/no-structure.png)

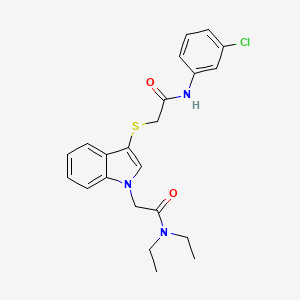

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

This compound and its derivatives are typically synthesized through cyclocondensation reactions, which involve the interaction of specific esters with isothiourea or benzylisothiourea under mild, basic conditions, offering a straightforward approach to obtaining these pyrimidine derivatives in good yields. This process exemplifies the versatility and efficiency of synthesizing complex molecules with potential for further functionalization or biological testing (Zanatta et al., 2015).

Biological Activities

Research into the biological activities of these compounds has revealed their potential in various therapeutic areas. For example, derivatives of this compound have been evaluated for their antitumor, antibacterial, and antifungal activities, demonstrating specificity towards certain cancer cell lines and significant activity against a range of microorganisms. This highlights the compound's role in the development of new treatments with potential applications in oncology and infectious diseases (Maddila & Jonnalagadda, 2012).

Potential for Novel Pharmacological Compounds

The structural versatility of this compound allows for the synthesis of a wide variety of derivatives, each with the potential for unique biological activities. Studies have shown that modifying the pyrimidine ring or substituents can lead to compounds with varied pharmacological profiles, including antihypertensive and anti-ulcer activities. This underscores the significance of such compounds in medicinal chemistry as a platform for developing new drugs (Rana et al., 2004).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with ethyl 2-(benzylthio)acetate, followed by nitration of the resulting product and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione", "ethyl 2-(benzylthio)acetate", "nitric acid", "sulfuric acid", "ethyl chloroformate", "4-nitroaniline", "triethylamine", "N,N-dimethylformamide", "potassium carbonate", "methylene chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with ethyl 2-(benzylthio)acetate in the presence of potassium carbonate and methylene chloride to form ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.", "Step 2: Nitration of ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate with nitric acid and sulfuric acid to form the corresponding nitro compound.", "Step 3: Esterification of the nitro compound with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] } | |

Número CAS |

537046-49-4 |

Fórmula molecular |

C24H22N4O5S |

Peso molecular |

478.52 |

Nombre IUPAC |

ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29) |

Clave InChI |

YKCORAJKDQJRES-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)